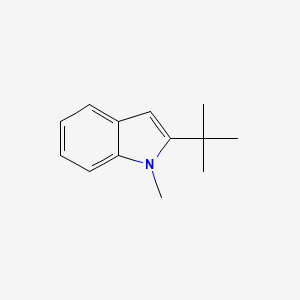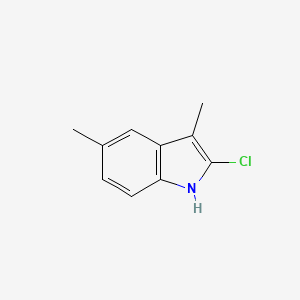
4-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often found in natural products. The structure of this compound includes a quinoline ring system that is partially hydrogenated, with a methyl group at the 4-position and a carboxamide group at the 8-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Hydrogenation: The quinoline ring is partially hydrogenated to form the tetrahydroquinoline structure. This can be achieved using hydrogen gas in the presence of a palladium or platinum catalyst.
Introduction of the Methyl Group: The methyl group can be introduced at the 4-position through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with ammonia or an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide can undergo oxidation reactions to form quinoline derivatives.
Reduction: The compound can be reduced further to form fully hydrogenated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in
Propriétés
Numéro CAS |
63625-15-0 |
|---|---|
Formule moléculaire |
C11H14N2O |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
4-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide |
InChI |
InChI=1S/C11H14N2O/c1-7-5-6-13-10-8(7)3-2-4-9(10)11(12)14/h5-6,9H,2-4H2,1H3,(H2,12,14) |
Clé InChI |
TZYTXZIUXUOFTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCCC(C2=NC=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde](/img/structure/B11909874.png)
![3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B11909881.png)
![4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11909886.png)



![(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11909913.png)


![1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride](/img/structure/B11909932.png)


![3-Nitroimidazo[1,2-a]pyridin-2-ol](/img/structure/B11909943.png)
